4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole
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Overview
Description
4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the reaction of 4-methoxybenzyl chloride with 7-nitrobenzo[c][1,2,5]oxadiazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Scientific Research Applications
4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-bacterial, anti-viral, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on cell surfaces, modulating cellular signaling pathways .
Comparison with Similar Compounds
4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole is unique compared to other similar compounds due to its specific substitution pattern and the presence of both a nitro group and a methoxybenzylthio group. Similar compounds include:
1,2,4-Oxadiazoles: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen and oxygen atoms.
1,3,4-Oxadiazoles: These compounds also contain a five-membered ring with nitrogen and oxygen atoms but have different substitution patterns and biological activities.
Properties
Molecular Formula |
C14H11N3O4S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfanyl]-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C14H11N3O4S/c1-20-10-4-2-9(3-5-10)8-22-12-7-6-11(17(18)19)13-14(12)16-21-15-13/h2-7H,8H2,1H3 |
InChI Key |
KIUBYIRTUBYMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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